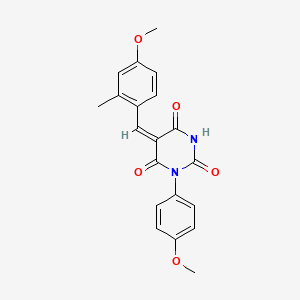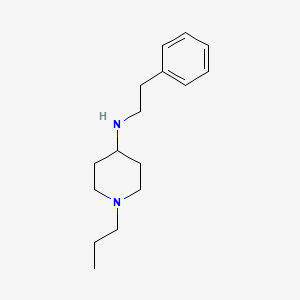![molecular formula C15H18N2O6 B4892266 5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)
5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CMPF and is a derivative of benzoic acid.
作用機序
CMPF acts as a competitive inhibitor of carboxypeptidases by binding to the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its normal enzymatic activity. CMPF has been shown to be a potent inhibitor of carboxypeptidases and has been used to study the kinetics of these enzymes.
Biochemical and Physiological Effects:
CMPF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carboxypeptidases, which play a critical role in the regulation of blood pressure. In addition, CMPF has been shown to have anti-inflammatory effects and has been used to study the role of carboxypeptidases in inflammation.
実験室実験の利点と制限
One of the main advantages of using CMPF in lab experiments is its ability to inhibit the activity of carboxypeptidases. This allows researchers to study the role of these enzymes in various physiological processes. However, CMPF has some limitations as well. It is a relatively expensive compound and requires specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for research on CMPF. One area of research is the development of more potent and selective inhibitors of carboxypeptidases. Another area of research is the development of CMPF-based probes for imaging carboxypeptidase activity in vivo. Finally, CMPF may have potential applications in the treatment of inflammation and other diseases. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, CMPF is a chemical compound that has a wide range of scientific research applications. Its ability to inhibit the activity of carboxypeptidases makes it a valuable tool for studying the role of these enzymes in various physiological processes. While CMPF has some limitations, it has the potential to be used in the development of new treatments for inflammation and other diseases. Further research is needed to explore these potential applications.
合成法
CMPF can be synthesized by reacting 4-morpholinylbenzoic acid with succinic anhydride in the presence of a catalyst. The reaction yields CMPF as a white crystalline solid with a melting point of 223-226°C. The purity of CMPF can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
CMPF has been extensively studied for its potential applications in various fields. It is used as a tool for studying the enzymatic activity of carboxypeptidase B and other carboxypeptidases. CMPF has also been used as a fluorescent probe to study the binding of carboxypeptidases to substrates. In addition, CMPF has been used as a competitive inhibitor of carboxypeptidases and has been shown to inhibit the activity of these enzymes.
特性
IUPAC Name |
5-(3-carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c18-13(3-4-14(19)20)16-10-1-2-12(11(9-10)15(21)22)17-5-7-23-8-6-17/h1-2,9H,3-8H2,(H,16,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYVLIGCLWDTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxypropanoylamino)-2-morpholin-4-ylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)

![5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4892199.png)
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4892205.png)


![2-chloro-5-nitrobenzoic acid - 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (1:1)](/img/structure/B4892234.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)